molecular formula C19H22N2O B2736116 N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 898186-35-1

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2736116
CAS No.: 898186-35-1
M. Wt: 294.398
InChI Key: ZSPSSVQJUNQFLX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxamide group attached to a 3,4-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3,4-dimethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of crotonic acid and toluene as solvents, with the reaction mixture being refluxed for several hours . The reaction conditions often require the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxylic acid, while reduction could produce N-(3,4-dimethylphenyl)-3-phenylpyrrolidine.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
  • N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall effectiveness in various applications .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-8-9-18(12-15(14)2)20-19(22)21-11-10-17(13-21)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPSSVQJUNQFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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